

# Sofnobrutinib in Autoimmune Disease Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Sofnobrutinib** (formerly AS-0871) is a highly selective, orally available, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune diseases. Preclinical and early clinical data indicate that **sofnobrutinib** effectively modulates immune cell activity and shows promise in the treatment of autoimmune disorders. This document provides a comprehensive technical overview of **sofnobrutinib**'s mechanism of action, its effects in preclinical autoimmune disease models, and available pharmacodynamic data from early-phase clinical trials. Detailed experimental methodologies and visualizations of key biological pathways and workflows are included to support further research and development efforts.

# Mechanism of Action: Targeting the Core of B-Cell and Myeloid Cell Activation

**Sofnobrutinib** is a non-covalent inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[1] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcyR and FcɛR), playing a pivotal role in the activation, proliferation, and differentiation of B-cells and various myeloid cells, including macrophages, monocytes, and mast cells.[1][2] In autoimmune diseases such as rheumatoid arthritis and systemic lupus



erythematosus, dysregulated BCR signaling is a key driver of autoantibody production.[2] Furthermore, BTK-mediated FcγR signaling in myeloid cells contributes to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2] By inhibiting BTK, **sofnobrutinib** has the potential to dampen both the adaptive and innate immune responses that underpin the pathology of many autoimmune conditions.

# **Signaling Pathways Modulated by Sofnobrutinib**

**Sofnobrutinib**'s therapeutic potential stems from its ability to interrupt key signaling cascades in immune cells. The following diagrams illustrate the central role of BTK in B-cell and basophil activation and how **sofnobrutinib** intervenes.





Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) Signaling and Sofnobrutinib Inhibition.





Click to download full resolution via product page

Caption: FceRI Signaling in Basophils and Sofnobrutinib Inhibition.

# **Preclinical Efficacy in Autoimmune Disease Models**

**Sofnobrutinib** has demonstrated significant efficacy in established animal models of autoimmune and inflammatory diseases.

# **Collagen-Induced Arthritis (CIA) in Mice**



The CIA model is a widely used preclinical model for rheumatoid arthritis. In this model, **sofnobrutinib** demonstrated "excellent therapeutic effects" and "significant efficacy".[1][2] While specific quantitative data on the reduction of arthritis scores or paw swelling has not been publicly disclosed, a presentation from Carna Biosciences showed a notable reduction in a relevant efficacy parameter in **sofnobrutinib**-treated mice (30 mg/kg) compared to vehicle controls.[3]

# Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is used to evaluate in vivo efficacy against IgE-mediated inflammatory responses. **Sofnobrutinib** exhibited "strong inhibition of inflammatory reactions" in this model. [1][2] Similar to the CIA model, specific quantitative data on the inhibition of the anaphylactic response is not yet publicly available, however, graphical data from Carna Biosciences indicates a significant reduction in the inflammatory response with **sofnobrutinib** treatment.[3]

# Quantitative Pharmacodynamic Data from Phase I Clinical Trial

A first-in-human Phase I study of **sofnobrutinib** in healthy subjects provided key quantitative data on its pharmacodynamic effects on B-cell and basophil activation. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[4]

## **Inhibition of B-Cell and Basophil Activation**

**Sofnobrutinib** demonstrated a dose-dependent suppression of B-cell and basophil activation in ex vivo whole blood assays.[4] The half-maximal inhibitory concentrations (IC50) for these effects were determined.

Table 1: **Sofnobrutinib** IC50 for B-Cell and Basophil Activation[4]

| Cell Type | Activation Marker                    | IC50 (ng/mL)  |
|-----------|--------------------------------------|---------------|
| Basophils | CD63 Upregulation (anti-lgE induced) | 54.06 - 57.01 |
| B-Cells   | CD69 Upregulation (anti-lgD induced) | 187.21        |

Check Availability & Pricing

# Dose-Dependent Inhibition of Basophil Activation (MAD Study)

In the multiple ascending dose portion of the Phase I trial, **sofnobrutinib** achieved substantial and sustained inhibition of basophil activation.[4]

Table 2: Inhibition of Basophil Activation with Multiple Dosing of **Sofnobrutinib**[4]

| Sofnobrutinib Dose (twice daily) | Inhibition of Basophil Activation |
|----------------------------------|-----------------------------------|
| 50 mg                            | 50.8% - 79.4%                     |
| 150 mg                           | 67.6% - 93.6%                     |
| 300 mg                           | 90.1% - 98.0%                     |

# **Experimental Protocols**

The following sections detail the methodologies for the key preclinical and ex vivo experiments cited in the evaluation of **sofnobrutinib**.

# **Collagen-Induced Arthritis (CIA) in Mice**

This protocol describes a standard method for inducing arthritis in mice to model rheumatoid arthritis.



#### Collagen-Induced Arthritis (CIA) Experimental Workflow



Click to download full resolution via product page

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

#### Protocol Details:

Animals: DBA/1 mice, 8-10 weeks old.



#### · Induction of Arthritis:

- Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 μL of the emulsion intradermally at the base of the tail.
- $\circ$  Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100  $\mu$ L of the emulsion intradermally at a site distant from the primary injection.
- Treatment: Begin oral administration of sofnobrutinib or vehicle daily, typically starting before the expected onset of disease (e.g., day 18-21) and continuing for a specified duration.
- Assessment of Arthritis:
  - Monitor mice daily or every other day for the onset and severity of arthritis.
  - Clinical scoring is performed on each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
     The maximum score per mouse is 16.
  - Paw thickness is measured using a caliper.

#### • Endpoint Analysis:

- At the end of the study, mice are euthanized, and paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
- Blood samples may be collected for analysis of inflammatory cytokines and anti-collagen antibodies.

## **Ex Vivo Basophil Activation Assay**

This assay measures the activation of basophils in whole blood in response to a stimulus.



# Ex Vivo Basophil Activation Assay Workflow Collect Whole Blood (pre- and post-dose)



Click to download full resolution via product page

Caption: Workflow for the Ex Vivo Basophil Activation Assay.

#### Protocol Details:

- Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and at various time points after **sofnobrutinib** administration.
- Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgE antibody for 15-30 minutes at 37°C. Include a negative control (unstimulated) and a positive control.



- Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD63 (an activation marker) and a basophil identification marker (e.g., anti-CCR3). Incubate for 15-30 minutes at 4°C in the dark.
- Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the remaining cells with a suitable fixative (e.g., paraformaldehyde).
- Flow Cytometry: Acquire the samples on a flow cytometer.
- Data Analysis: Gate on the basophil population (e.g., CCR3-positive cells) and quantify the percentage of basophils expressing CD63.

## **Ex Vivo B-Cell Activation Assay**

This assay measures the activation of B-cells in whole blood following stimulation of the B-cell receptor.



# Collect Whole Blood (pre- and post-dose) Stain with Fluorescent Antibodies (anti-CD69, anti-CD19) Lyse Red Blood Cells & Fix Analyze by Flow Cytometry Quantify % CD69+ B-Cells

Ex Vivo B-Cell Activation Assay Workflow

Click to download full resolution via product page

Caption: Workflow for the Ex Vivo B-Cell Activation Assay.

#### Protocol Details:

- Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and various time points after sofnobrutinib administration.
- Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgD antibody to cross-link the BCR. Incubate for a specified period (e.g., 18-24 hours) at 37°C. Include appropriate controls.



- Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD69 (an early activation marker) and a B-cell identification marker (e.g., anti-CD19). Incubate for 15-30 minutes at 4°C in the dark.
- Lysis and Fixation: Lyse red blood cells and fix the remaining cells.
- Flow Cytometry: Acquire the samples on a flow cytometer.
- Data Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the percentage of B-cells expressing CD69.

### **Conclusion and Future Directions**

**Sofnobrutinib** is a promising, highly selective, non-covalent BTK inhibitor with a clear mechanism of action relevant to the pathophysiology of numerous autoimmune diseases. The available data demonstrates its ability to potently inhibit key immune cell functions in a dose-dependent manner. While qualitative reports of its efficacy in preclinical models of rheumatoid arthritis and IgE-mediated inflammation are encouraging, the public disclosure of quantitative data from these studies would further strengthen the understanding of its therapeutic potential. The favorable safety and pharmacodynamic profile observed in the Phase I study supports the continued clinical development of **sofnobrutinib** for the treatment of autoimmune and inflammatory disorders.[4] Future research should focus on elucidating its efficacy and safety in patient populations with specific autoimmune diseases and further exploring the dose-response relationship in these conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ircms.irstreet.com [ircms.irstreet.com]
- 2. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. Drug Discovery [carnabio.com]



- 3. carnabio.com [carnabio.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sofnobrutinib in Autoimmune Disease Models: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#sofnobrutinib-s-role-in-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com